molecular formula C28H54I2N4O2 B12764102 N,N'-Bis(1-hexylnipecotoyl)piperazine dihydriodide CAS No. 126661-39-0

N,N'-Bis(1-hexylnipecotoyl)piperazine dihydriodide

Cat. No.: B12764102
CAS No.: 126661-39-0
M. Wt: 732.6 g/mol
InChI Key: VHPUUFGOMDPWRY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide involves several steps. One common method is the reductive amination of piperazine with hexylnipecotoyl chloride in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Mechanism of Action

The mechanism of action of N,N’-Bis(1-hexylnipecotoyl)piperazine dihydriodide involves its interaction with specific molecular targets, such as ion channels and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various cellular pathways, including those involved in cell signaling, metabolism, and gene expression .

Properties

CAS No.

126661-39-0

Molecular Formula

C28H54I2N4O2

Molecular Weight

732.6 g/mol

IUPAC Name

[4-(1-hexylpiperidine-3-carbonyl)piperazin-1-yl]-(1-hexylpiperidin-3-yl)methanone;dihydroiodide

InChI

InChI=1S/C28H52N4O2.2HI/c1-3-5-7-9-15-29-17-11-13-25(23-29)27(33)31-19-21-32(22-20-31)28(34)26-14-12-18-30(24-26)16-10-8-6-4-2;;/h25-26H,3-24H2,1-2H3;2*1H

InChI Key

VHPUUFGOMDPWRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCCC(C1)C(=O)N2CCN(CC2)C(=O)C3CCCN(C3)CCCCCC.I.I

Origin of Product

United States

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